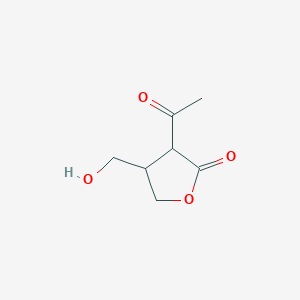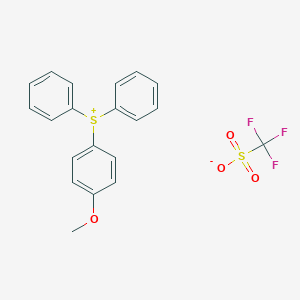
3-Acetyl-4-(hydroxymethyl)oxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetyl-4-(hydroxymethyl)oxolan-2-one, also known as Acyclovir, is a synthetic nucleoside analogue used in the treatment of viral infections. It was first synthesized in the 1970s and has since been widely used for the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections. Acyclovir is a prodrug that is converted into its active form by viral thymidine kinase.
作用机制
3-Acetyl-4-(hydroxymethyl)oxolan-2-one works by inhibiting viral DNA synthesis through the selective inhibition of viral thymidine kinase. Once converted to its active form, acyclovir is incorporated into the growing viral DNA chain, causing chain termination and preventing further viral replication.
Biochemical and physiological effects:
3-Acetyl-4-(hydroxymethyl)oxolan-2-one is well-tolerated and has a low toxicity profile. It is rapidly absorbed and distributed throughout the body, with peak plasma concentrations reached within 1-2 hours of oral administration. 3-Acetyl-4-(hydroxymethyl)oxolan-2-one is primarily eliminated through the kidneys, with a half-life of approximately 2.5 hours in adults with normal renal function.
实验室实验的优点和局限性
3-Acetyl-4-(hydroxymethyl)oxolan-2-one is a widely used antiviral agent that has been extensively studied for its biochemical and physiological effects. It is relatively easy to synthesize and has a low toxicity profile, making it a useful tool for laboratory experiments. However, its specificity for viral thymidine kinase limits its use in experiments involving other enzymes or cellular processes.
未来方向
May include the development of new analogues with improved pharmacokinetic properties or increased specificity for viral thymidine kinase. Additionally, the potential use of acyclovir in combination with other antiviral agents or immunomodulatory therapies may be explored.
合成方法
3-Acetyl-4-(hydroxymethyl)oxolan-2-one can be synthesized using a multi-step process that involves the reaction of guanine with acetic anhydride to form a protected intermediate, which is then converted to the desired product through a series of steps involving hydrolysis, oxidation, and deprotection.
科学研究应用
3-Acetyl-4-(hydroxymethyl)oxolan-2-one has been extensively studied for its antiviral properties and has been shown to be effective against a wide range of viral infections, including HSV and VZV. It has also been studied for its potential use in the treatment of other viral infections, such as Epstein-Barr virus (EBV) and cytomegalovirus (CMV).
属性
CAS 编号 |
119502-23-7 |
|---|---|
产品名称 |
3-Acetyl-4-(hydroxymethyl)oxolan-2-one |
分子式 |
C7H10O4 |
分子量 |
158.15 g/mol |
IUPAC 名称 |
3-acetyl-4-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C7H10O4/c1-4(9)6-5(2-8)3-11-7(6)10/h5-6,8H,2-3H2,1H3 |
InChI 键 |
PDNAGFIQWFIEDW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(COC1=O)CO |
规范 SMILES |
CC(=O)C1C(COC1=O)CO |
同义词 |
2(3H)-Furanone, 3-acetyldihydro-4-(hydroxymethyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate](/img/structure/B49955.png)










